Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester is an organic compound with the molecular formula C15H20ClNO3S and a molecular weight of 329.8422 . This compound belongs to the class of benzoic acid esters, which are ester derivatives of benzoic acid. It is characterized by the presence of a chloro group, a thioxomethylamino group, and a 1-methylpropyl ester group attached to the benzoic acid core.
Preparation Methods
The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester involves several steps. One common synthetic route includes the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions typically involve the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the esterification process .
Industrial production methods for this compound may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into alcohols or other reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzoic acid derivatives and their corresponding esters or amides.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or as a component in drug formulations.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester involves its interaction with specific molecular targets and pathways. The compound’s thioxomethylamino group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors in target organisms. These interactions can lead to the inhibition of microbial growth or the modulation of specific biochemical pathways, contributing to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylpropyl ester can be compared with other similar compounds, such as:
Benzoic acid esters: These compounds share the benzoic acid core but differ in the esterifying groups, leading to variations in their chemical and biological properties.
Chlorobenzoic acids: These compounds have a chloro group attached to the benzoic acid ring, similar to the compound , but may lack the thioxomethylamino and ester groups.
Thioxomethylamino derivatives: These compounds contain the thioxomethylamino group, which contributes to their unique chemical reactivity and potential biological activities.
Properties
CAS No. |
135813-28-4 |
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Molecular Formula |
C15H20ClNO3S |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
butan-2-yl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C15H20ClNO3S/c1-5-10(4)20-14(18)12-8-11(6-7-13(12)16)17-15(21)19-9(2)3/h6-10H,5H2,1-4H3,(H,17,21) |
InChI Key |
GGLMEFIHLNDYGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Origin of Product |
United States |
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